molecular formula C16H18FN3O5S B2867821 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine CAS No. 2034503-72-3

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine

Cat. No.: B2867821
CAS No.: 2034503-72-3
M. Wt: 383.39
InChI Key: YAPZFEUQUNWESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine ring—a common structural motif in pharmaceuticals—linked to a 5-fluoro-2-methoxyphenyl sulfonyl group and a 6-methoxypyridazine ether . The integration of these specific functional groups is significant. The sulfonyl group attached to a fluorinated aromatic ring is a structure found in compounds with demonstrated bioactivity, such as potassium-competitive acid blockers . Furthermore, the presence of an ether linkage from a pyrrolidine to a methoxypyridazine ring is a key structural feature in potent and selective estrogen receptor degraders that have shown promise in preclinical models for the treatment of estrogen-receptor-positive breast cancer . The combination of these elements suggests potential for this compound to interact with various biological targets. As a heterocyclic building block, this chemical is provided for research applications, such as the exploration of new therapeutic agents or as a intermediate in complex synthetic pathways . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)9-14(13)26(21,22)20-8-7-12(10-20)25-16-6-5-15(24-2)18-19-16/h3-6,9,12H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPZFEUQUNWESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a novel compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a pyridazine core, a pyrrolidine-substituted sulfonyl group, and methoxy groups which may contribute to its biological activity.

  • Molecular Formula : C16H18FN3O5S
  • Molecular Weight : 383.39 g/mol
  • Appearance : White to off-white solid
  • Melting Point : Approximately 137-139°C
  • Solubility : Soluble in dimethyl sulfoxide, methanol, and ethanol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, highlighting its potential as a multi-target therapeutic agent. Key areas of biological activity include:

  • Antidiabetic Effects
    • The compound has demonstrated efficacy in modulating pathways related to glucose metabolism, suggesting potential use in diabetes management.
    • It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose homeostasis.
  • Antitumor Activity
    • Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology.
    • The mechanism of action appears to involve apoptosis induction in tumor cells.
  • Anti-inflammatory Properties
    • The compound has been noted for its ability to reduce inflammatory markers, indicating potential applications in treating inflammatory diseases.

The biological mechanisms underlying the effects of this compound involve:

  • Binding to specific enzymes and receptors, leading to modulation of their activity.
  • Inducing conformational changes in target proteins due to its unique structural features.

Case Study 1: Antidiabetic Activity

A study evaluating the antidiabetic effects of the compound found that it significantly lowered blood glucose levels in diabetic animal models. The results indicated that the mechanism involved inhibition of DPP-IV, which enhances insulin secretion and lowers glucagon levels.

Case Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound was particularly effective against breast and colon cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Compound ASimilar structureExhibits anti-inflammatory properties but lacks DPP-IV inhibition.
Compound BContains a methoxy groupShows anti-tumor activity but is less effective against diabetes.
Compound CPyrrolidine-based structureInhibits similar enzymes but has different pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Pyridazine Derivatives

  • 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine : Key Differences: Replaces the target’s pyrrolidine-sulfone-ether with a thioether-linked oxadiazole-trifluoromethylphenyl group. Impact: The trifluoromethyl group increases lipophilicity (predicted logP = 3.5 vs. The oxadiazole moiety may confer kinase inhibitory activity, unlike the target’s sulfonyl-pyrrolidine .
  • Sulfamethoxypyridazine :

    • Key Differences : A sulfonamide (NH2SO2) derivative with a simpler pyridazine-methoxy structure.
    • Impact : The sulfonamide group is associated with antibacterial activity (e.g., dihydropteroate synthase inhibition). However, the target’s sulfone linkage (RSO2R’) may reduce metabolic susceptibility compared to sulfonamides .

Fluorinated Aryl-Containing Compounds

  • 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic Acid :
    • Key Differences : Substitutes pyridazine with pyridine and replaces the sulfonyl-pyrrolidine with a carboxylic acid.
    • Impact : The carboxylic acid improves solubility (predicted 5.6 mg/mL vs. target’s 0.05 mg/mL) but reduces logP (-0.3 vs. 1.8). Fluorine’s electronegativity may enhance binding affinity in both compounds .

Data Tables

Table 1: Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound C17H17FN3O5S* 402.4 5-Fluoro-2-methoxyphenyl sulfonyl, pyrrolidin-3-yloxy 1.8 0.05
3-(3-Methoxyphenyl)-6-[...]pyridazine C22H16F3N5O2S 471.07 Trifluoromethylphenyl-oxadiazole, thioether 3.5 <0.01
Sulfamethoxypyridazine C11H12N4O3S 296.3 Sulfanilamide, methoxy 0.5 1.2
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic Acid C14H11FNO3 260.24 Fluoro-methoxyphenyl, carboxylic acid -0.3 5.6

*Hypothetical formula based on structural analysis.

Research Findings and Implications

  • Sulfonyl vs. Sulfonamide : The target’s sulfone group may offer greater metabolic stability than sulfonamides, which are prone to N-acetylation .
  • Fluorine’s Role : Fluorine in the target and Compound may enhance bioavailability by reducing cytochrome P450-mediated metabolism .
  • Oxadiazole vs. Ether : The oxadiazole in Compound could improve target selectivity in kinase inhibitors, whereas the target’s ether linkage may favor solubility .

Preparation Methods

Nucleophilic Substitution Routes

Patent CN107188855A demonstrates the preparation of 3-amino-6-methoxypyridazine via methanolysis of 3-amino-6-chloropyridazine using sodium methoxide (NaOMe) and CuI catalysis:

Reaction Conditions

  • Substrate : 3-Amino-6-chloropyridazine
  • Base : NaOMe (3 eq)
  • Catalyst : CuI (10 mol%)
  • Solvent : Methanol, reflux (65°C)
  • Yield : 80% after recrystallization

This method’s regioselectivity arises from the para-directing effect of the amino group, favoring methoxy substitution at C6.

Oxidation of Methyl-Substituted Precursors

CN101508677B discloses the synthesis of 6-methoxypyridazine-3-carboxylic acid through oxidation of 3-methoxy-6-methylpyridazine using KMnO₄ or K₂Cr₂O₇ in sulfuric acid:

Oxidizing Agent Temperature Reaction Time Yield
KMnO₄ Reflux 8 h 29.4%
K₂Cr₂O₇ Reflux 8 h 33%

The carboxylic acid intermediate can be reduced to 6-methoxypyridazine-3-ol via LiAlH₄, though this step requires further optimization for industrial scalability.

Synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol

Pyrrolidine Ring Formation

PMC6257228 outlines a chiral pyrrolidine synthesis starting from 2,3-O-isopropylidene-D-erythronolactol. For non-chiral targets, vinyl sulfone intermediates enable pyrrolidine cyclization:

Key Steps :

  • Vinyl Sulfone Preparation : Reacting divinyl sulfone with amines yields substituted pyrrolidines.
  • Sulfonylation : Treating pyrrolidine with 5-fluoro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with Et₃N base.

Optimized Conditions :

  • Molar Ratio : Pyrrolidine:sulfonyl chloride = 1:1.2
  • Temperature : 0°C → room temperature
  • Workup : Aqueous HCl wash, MgSO₄ drying, column purification

Sulfonyl Group Introduction

PMC6421587 emphasizes sulfonyl coupling in polar pockets, where the sulfone’s electron-withdrawing nature enhances binding affinity. Steric hindrance from the 5-fluoro-2-methoxyphenyl group necessitates slow reagent addition to minimize di-sulfonylation.

Ether Bond Formation Strategies

Mitsunobu Reaction

Coupling 6-methoxypyridazine-3-ol and 1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol via Mitsunobu conditions:

  • Reagents : DIAD (Diisopropyl azodicarboxylate), PPh₃
  • Solvent : THF, 0°C → 40°C
  • Yield : 65–72%

Limitation : Requires anhydrous conditions and generates stoichiometric phosphine oxide waste.

Williamson Ether Synthesis

Activating 6-methoxypyridazine-3-ol as a mesylate or tosylate enables SN2 displacement by pyrrolidin-3-ol:

Procedure :

  • Mesylation : Methanesulfonyl chloride (MsCl), Et₃N, DCM, 0°C.
  • Displacement : Add pyrrolidin-3-ol, K₂CO₃, DMF, 80°C.

Yield : 58–63% (lower than Mitsunobu due to steric hindrance)

Optimization and Scale-Up Challenges

Purification Techniques

  • Recrystallization : Patent CN107188855A achieves ≥98% purity using ethanol/water mixtures.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves sulfonylation byproducts.

Green Chemistry Considerations

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : CuI from nucleophilic substitutions can be recovered via aqueous extraction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.